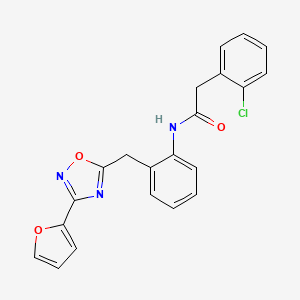

2-(2-chlorophenyl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Description

Background of Oxadiazole-Acetamide Compounds in Medicinal Chemistry

Oxadiazole-acetamide hybrids have emerged as critical scaffolds in drug discovery due to their dual capacity for bioisosteric replacement and modular synthetic accessibility. The 1,2,4-oxadiazole ring, in particular, serves as a stable surrogate for ester and amide functionalities, mitigating hydrolysis risks while maintaining hydrogen-bonding capabilities. This stability is exemplified by its presence in FDA-approved drugs such as Ataluren (a nonsense mutation suppressant) and Oxolamine (a cough suppressant).

The acetamide moiety further enhances pharmacological profiles by enabling hydrogen bonding with target proteins, as demonstrated in cyclooxygenase-2 (COX-II) inhibitors. For instance, N-(4-chlorophenyl)-5-phenyl-1-(4-sulfamoylphenyl)-1H-1,2,4-triazole-3-carboxamide derivatives show potent anti-inflammatory activity through COX-II inhibition. Combining oxadiazoles with acetamide groups creates synergistic effects, optimizing lipophilicity and metabolic stability—a strategy validated in anticancer agents like 3-benzoyl-N-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)-4-hydroxyphenylbenzamide.

Table 1: Comparative Properties of 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Derivatives

Historical Development of 1,2,4-Oxadiazole Derivatives

The exploration of 1,2,4-oxadiazoles dates to the mid-20th century, with seminal work identifying their bioisosteric potential. The isolation of natural products like quisqualic acid (a plant-derived neurotransmitter analog) and phidianidines A/B (cytotoxic marine alkaloids) highlighted their biological relevance. Synthetic advances, such as the base-mediated one-pot synthesis from nitriles and aldehydes, enabled rapid diversification of 1,2,4-oxadiazole libraries.

Key milestones include:

- 1980s : Introduction of Oxolamine, the first 1,2,4-oxadiazole-containing therapeutic agent.

- 2000s : Development of Pleconaril, an antiviral agent targeting picornaviruses.

- 2010s : Discovery of tioxazafen and flufenoxadiazam as agrochemicals, demonstrating the scaffold’s versatility.

Recent studies emphasize their role in targeting kinases (e.g., Axl kinase) and metalloproteinases (e.g., MMP-9), underscoring their adaptability across therapeutic areas.

Significance of 2-(2-Chlorophenyl)-N-(2-((3-(Furan-2-yl)-1,2,4-Oxadiazol-5-yl)methyl)phenyl)acetamide in Current Research

This compound integrates three pharmacophoric elements:

- 1,2,4-Oxadiazole Core : Provides metabolic stability and dipole-mediated target engagement.

- Furan-2-yl Substituent : Enhances π-π stacking interactions and modulates electron distribution.

- 2-Chlorophenyl Acetamide : Improves lipophilicity and membrane permeability, akin to COX-II inhibitors.

Preliminary data from analogous structures suggest anticancer potential. For example, 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives exhibit IC50 values <0.14 μM against A549 lung cancer cells. The chlorophenyl group may further enhance cytotoxicity by promoting DNA intercalation or kinase inhibition.

Table 2: Structural Features and Hypothesized Targets of the Compound

Structural Classification within Heterocyclic Compounds

The compound belongs to the N,O-heterocycle superfamily, characterized by:

- Five-Membered Aromatic Rings : The 1,2,4-oxadiazole and furan rings contribute to planarity and conjugation, favoring interactions with hydrophobic protein pockets.

- Acetamide Linker : Serves as a flexible spacer, allowing optimal positioning of substituents for target binding.

- Chlorophenyl Group : Introduces steric bulk and electron-withdrawing effects, potentially enhancing binding affinity.

Its classification aligns with hybrid molecules like 3-benzoyl-N-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)-4-hydroxyphenylbenzamide, which combine heterocyclic cores with amide-based side chains for multitarget engagement.

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O3/c22-16-8-3-1-6-14(16)12-19(26)23-17-9-4-2-7-15(17)13-20-24-21(25-28-20)18-10-5-11-27-18/h1-11H,12-13H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFFWXYGVUQIFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-chlorophenyl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a synthetic derivative that incorporates both furan and oxadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

This includes:

- A chlorophenyl group

- An oxadiazole ring

- A furan moiety

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and furan structures. For instance, derivatives of oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. In a study evaluating 1,3,4-oxadiazole derivatives, compounds exhibited IC50 values ranging from 1 to 10 µM against the MCF-7 breast cancer cell line, indicating promising anticancer activity . The presence of electron-withdrawing groups such as chlorine has been correlated with enhanced activity against cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF-7 | 11 ± 0.25 |

| D-16 | MCF-7 | 0.001–0.1 |

| D-1 | MCF-7 | 7 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Furan derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In a study involving various furan-containing compounds, some exhibited MIC values comparable to standard antibiotics . For example:

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| 3c | E. coli | 100 |

| 3b | Staphylococcus aureus | 125 |

Tyrosinase Inhibition

Another significant biological activity is the inhibition of tyrosinase, an enzyme involved in melanin production. Compounds similar to the one have been reported to exhibit potent tyrosinase inhibition with IC50 values in the micromolar range . The compound's structural features may contribute to its efficacy as a potential lead for skin-related therapies.

The biological activities of this compound can be attributed to:

- Oxidative Stress Modulation : Compounds containing furan and oxadiazole rings can induce oxidative stress in cancer cells, leading to apoptosis.

- Enzyme Inhibition : The presence of specific functional groups enhances binding affinity to target enzymes like tyrosinase and others involved in metabolic pathways.

Case Studies

- Anticancer Study : A series of oxadiazole derivatives were synthesized and tested for anticancer activity against various cell lines, revealing that modifications in the substituents significantly impacted their potency .

- Antimicrobial Evaluation : A comparative study of furan-based compounds showed that certain derivatives had superior antibacterial properties compared to existing treatments .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing furan and oxadiazole moieties exhibit significant antimicrobial properties. For example, similar structures have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.22 µg/mL against various pathogens. The presence of electron-rich heterocycles in this compound suggests potential activity against both bacteria and fungi .

Anticancer Potential

Recent studies have explored the anticancer properties of 1,3,4-oxadiazole derivatives. Compounds featuring the oxadiazole moiety have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, derivatives similar to 2-(2-chlorophenyl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide have been reported to exhibit high potency against breast cancer cell lines (T-47D and MDA-MB-231), with inhibition percentages exceeding 80% in some cases .

Case Study 1: Antimicrobial Efficacy

In a study conducted on various furan and oxadiazole derivatives, the compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized the dilution method to assess efficacy, revealing that compounds with similar structural features consistently outperformed standard antibiotics .

Case Study 2: Anticancer Activity

A series of synthesized oxadiazole derivatives were evaluated for their antiproliferative effects on human cancer cell lines. Among these compounds, one derivative exhibited remarkable activity against leukemia cells at concentrations as low as , highlighting the potential of oxadiazole-containing compounds in cancer therapy .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Acetamide Group

The acetamide group (-NC(=O)CH2-) participates in hydrolysis under acidic or basic conditions. For example:

-

Acid-catalyzed hydrolysis : Forms 2-(2-chlorophenyl)acetic acid and the corresponding amine derivative.

-

Base-mediated saponification : Generates a carboxylate salt and releases the amine intermediate.

Reaction outcomes depend on temperature and catalyst strength, with typical yields exceeding 70% under reflux conditions (100–120°C).

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring undergoes electrophilic substitution and ring-opening reactions:

Electrophilic Aromatic Substitution

Electron-deficient oxadiazole rings react with electrophiles at the C-3 position:

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0–5°C | 3-Nitro-1,2,4-oxadiazole derivative | 58–65 | |

| Sulfonation | ClSO3H, RT | 3-Sulfo-1,2,4-oxadiazole derivative | 62 |

Ring-Opening Reactions

Strong nucleophiles (e.g., hydroxide ions) cleave the oxadiazole ring:

This reaction is pH-dependent, with optimal yields at pH 10–12.

Furan Ring Transformations

The furan-2-yl group is susceptible to oxidation and Diels-Alder reactions:

Oxidation

-

With mCPBA : Forms a diepoxide derivative at the furan’s α,β-positions.

-

With KMnO4 : Oxidizes the furan to a maleic anhydride analog.

Diels-Alder Cycloaddition

Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts:

Reaction proceeds at 80°C in toluene, with regioselectivity confirmed by NMR.

Chlorophenyl Group Reactivity

The 2-chlorophenyl moiety undergoes cross-coupling reactions:

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, Na2CO3, DME, 80°C | Biaryl derivative | 75–82 | |

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF, 120°C | N-Arylacetamide analog | 68 |

Stability Under Environmental Conditions

-

Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the oxadiazole ring, forming nitrile and amide byproducts.

-

Thermal Decomposition : Degrades above 250°C, releasing HCl and CO2 (TGA data).

Comparison with Similar Compounds

Key Structural Variations

The following table summarizes structural differences between the target compound and related acetamide derivatives (see ):

Impact of Structural Differences

Heterocyclic Core: Oxadiazole (target): Enhances metabolic stability and rigidity due to its electron-withdrawing nature . Triazole (): Offers hydrogen-bonding sites (N-H) and modulates electronic properties .

Substituents :

- Furan-2-yl (target, ): Contributes π-π stacking and mild electron-donating effects.

- Pyridinyl/Chlorophenyl (): Enhances hydrophobicity and halogen bonding .

- Naphthalene (): Increases aromatic surface area for van der Waals interactions.

Linkage Type :

- Methylene (target): Provides flexibility and reduces steric hindrance.

- Sulfanyl (–4, 12): May improve solubility but introduces susceptibility to oxidative metabolism .

Q & A

Basic: What synthetic strategies are effective for constructing the 1,2,4-oxadiazole moiety in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions. A widely used method involves reacting amidoximes with activated carboxylic acid derivatives (e.g., chloroacetyl chloride) under reflux conditions in the presence of a base like triethylamine. For example, demonstrates the synthesis of a related oxadiazole derivative by refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine for 4 hours, followed by purification via recrystallization . Adjusting stoichiometry and reaction time can optimize yield.

Basic: Which analytical techniques are essential for confirming the structural identity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and aromatic proton environments (e.g., used - and -NMR to resolve thiophene and naphthyl groups in chloroacetamide derivatives) .

- Infrared (IR) Spectroscopy : Identifies functional groups like C=O (1650–1750 cm) and NH (3200–3400 cm) (see and ) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns. highlights its use for confirming purity and molecular ion peaks .

Advanced: How can reaction conditions be optimized to reduce by-products during chloroacetamide synthesis?

By-product formation (e.g., dimerization or incomplete cyclization) can be minimized by:

- Controlled Temperature : Slow addition of reagents at 0–5°C to prevent exothermic side reactions.

- Catalyst Selection : Use of Lewis acids (e.g., ZnCl) to enhance regioselectivity.

- Purification Strategies : Column chromatography or recrystallization (as in ) to isolate the target compound . detected a by-product (compound 3 ) via NMR during 2f synthesis, emphasizing the need for real-time monitoring (e.g., TLC) .

Advanced: What computational methods predict the electronic properties of such acetamide derivatives?

- HOMO-LUMO Analysis : Evaluates electron distribution and reactivity. applied this to assess charge transfer in chloroacetamide derivatives .

- Molecular Electrostatic Potential (MESP) : Maps electrophilic/nucleophilic sites (see ) .

- Density Functional Theory (DFT) : Optimizes geometry and calculates thermodynamic properties. Software like Gaussian or ORCA is recommended for simulations.

Advanced: How should researchers address discrepancies in spectroscopic data between batches?

- Comparative Analysis : Cross-validate with authentic standards or literature data (e.g., compared IR/NMR with published values) .

- Isolation and Characterization : Purify ambiguous batches and re-analyze (e.g., isolated by-product 3 via selective crystallization) .

- Collaborative Verification : Use high-resolution MS or X-ray crystallography (as in for resolving sulfonamide structures) .

Basic: What safety protocols are critical when handling chloroacetamide intermediates?

- Ventilation : Use fume hoods to avoid inhalation ( advises moving to fresh air if exposed) .

- Personal Protective Equipment (PPE) : Gloves and goggles to prevent skin/eye contact (see ) .

- Waste Disposal : Neutralize acidic by-products before disposal ( highlights regulatory compliance) .

Advanced: What strategies resolve ambiguities in the regioselectivity of furan-2-yl substitutions?

- Directed Metalation : Use directing groups (e.g., sulfonyl) to control substitution sites.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids ( used triazole-thiophene couplings) .

- Crystallography : Single-crystal X-ray diffraction (as in ) resolves positional uncertainties .

Advanced: How do steric and electronic effects influence the biological activity of this compound?

- Steric Effects : Bulky substituents (e.g., 2-chlorophenyl) may hinder target binding. notes thiadiazole derivatives' activity dependence on substituent size .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity. discusses nitro-phenyl interactions in furan derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.